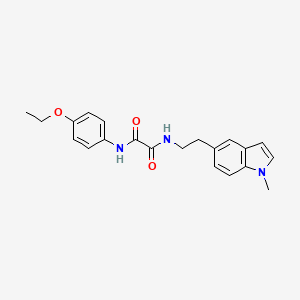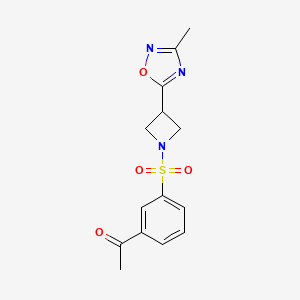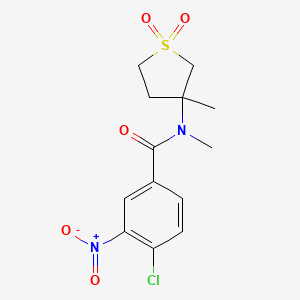
1-(4-(6-(4-Fluorophenyl)pyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(6-(4-Fluorophenyl)pyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a selective serotonin reuptake inhibitor (SSRI) and has been extensively studied for its ability to modulate the serotonin neurotransmitter system.
Applications De Recherche Scientifique
Cardiovascular Research
Pyridazinone derivatives were initially explored for their potential in treating cardiovascular diseases. The structural changes in the pyridazinone moiety can significantly influence the pharmacodynamic profile, making it a valuable scaffold for designing new cardiovascular drugs. These compounds have been shown to possess antihypertensive properties, potentially by inhibiting calcium ion influx required for platelet aggregation .
Antimicrobial and Antitubercular Agents
Research has indicated that pyridazinone derivatives exhibit antimicrobial and antitubercular activities. The mechanism of action often involves the inhibition of bacterial growth and replication, making these compounds interesting candidates for developing new antibiotics and treatments for tuberculosis .
Anti-inflammatory and Analgesic Applications
The anti-inflammatory properties of pyridazinone derivatives make them suitable for research into treatments for chronic inflammatory diseases. Additionally, their analgesic effects are valuable for pain management studies, providing insights into new pain relief medications .
Oncology and Anticancer Studies
Pyridazinone-based compounds have been reported to show anticancer activity. They are used in oncology research to understand the mechanisms of tumor growth and to develop novel anticancer drugs. Their ability to inhibit cell proliferation is particularly relevant in the study of cancer therapeutics .
Neurological Disorder Treatments
These derivatives are also being studied for their potential in treating neurological disorders. The compounds can influence neurological pathways, which may lead to new treatments for conditions such as depression, anxiety, and convulsions .
Diabetes and Metabolic Syndrome Research
The antidiabetic properties of pyridazinone derivatives are of significant interest in the field of metabolic research. They are used to study the regulation of blood sugar levels and the development of new antidiabetic drugs .
Agrochemical Development
Beyond medical applications, pyridazinone derivatives are also used in the development of agrochemicals. Their properties can be harnessed to create compounds that protect crops from pests and diseases, contributing to agricultural productivity .
Biochemical Studies
In biochemical research, these compounds are used to study enzyme inhibition, receptor binding, and signal transduction pathways. Their diverse biological activities make them useful tools for understanding complex biochemical processes .
Mécanisme D'action
Target of Action
Similar compounds such as pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities .
Mode of Action
It’s worth noting that similar compounds, such as 6-aryl-3(2h)-pyridazinone derivatives, have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Pathways
Similar compounds have been found to affect a variety of biochemical pathways, including those involved in inflammation, pain sensation, and platelet aggregation .
Result of Action
Similar compounds have been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antiplatelet effects .
Propriétés
IUPAC Name |
1-[4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazin-1-yl]-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O2/c23-18-8-6-17(7-9-18)20-10-11-21(25-24-20)26-12-14-27(15-13-26)22(28)16-29-19-4-2-1-3-5-19/h1-11H,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRLCPABHXLFGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=C(C=C3)F)C(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(6-(4-Fluorophenyl)pyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2930619.png)


![1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2930624.png)
![(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3,4-difluorophenyl)methanone](/img/structure/B2930627.png)

![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2930631.png)
![8-[(2E)-2-benzylidenehydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2930632.png)
![1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfanyl]-1-ethanol](/img/structure/B2930633.png)

![2-(4-Chlorophenyl)-3-oxo-N-propan-2-yl-1H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2930635.png)


![2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-5-[(2-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2930641.png)